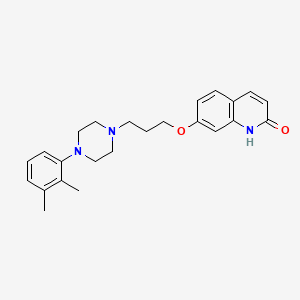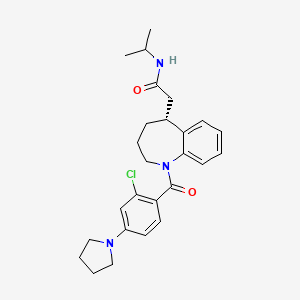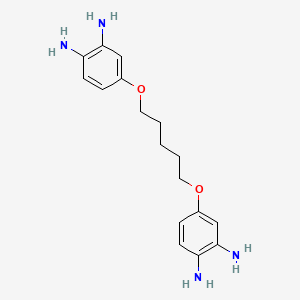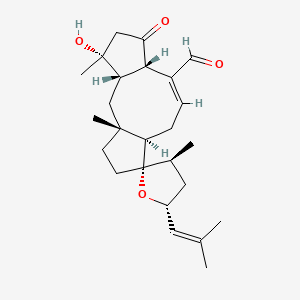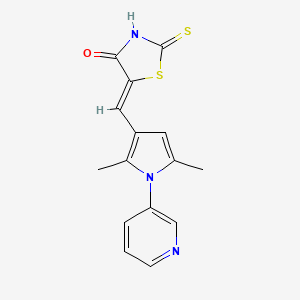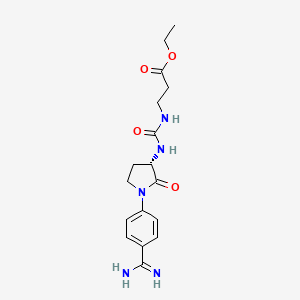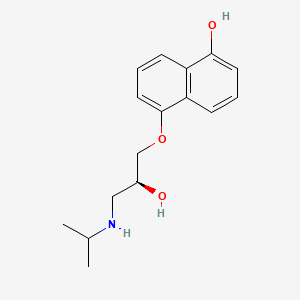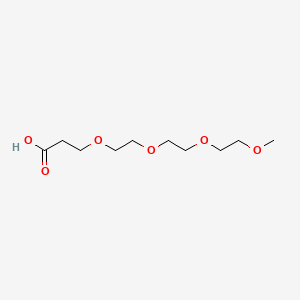
2,5,8,11-Tetraoxatetradecan-14-oic acid
描述
2,5,8,11-Tetraoxatetradecan-14-oic acid is an organic compound with the molecular formula C10H20O6. It is known for its unique structure, which includes multiple ether linkages and a terminal carboxylic acid group. This compound is often used in various chemical and biological applications due to its versatile properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11-Tetraoxatetradecan-14-oic acid typically involves the reaction of polyethylene glycol (PEG) derivatives with appropriate carboxylic acid precursors. One common method includes the esterification of PEG with a carboxylic acid, followed by hydrolysis to yield the desired product. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the process is usually carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems also enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,5,8,11-Tetraoxatetradecan-14-oic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ether linkages can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2,5,8,11-Tetraoxatetradecan-14-oic acid is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is used in the development of drug delivery systems and as a linker in antibody-drug conjugates (ADCs).
Medicine: Its derivatives are explored for potential therapeutic applications, including targeted drug delivery and imaging agents.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,5,8,11-Tetraoxatetradecan-14-oic acid involves its ability to interact with various molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the ether linkages provide flexibility and solubility. These properties enable the compound to act as a versatile linker in chemical and biological systems, facilitating the formation of stable complexes and enhancing the efficacy of drug delivery systems.
相似化合物的比较
Similar Compounds
Polyethylene glycol (PEG): Similar in structure but lacks the terminal carboxylic acid group.
Polyethylene glycol monomethyl ether (mPEG): Contains a methoxy group instead of a carboxylic acid group.
Polyethylene glycol diacid (PEG-DA): Contains two carboxylic acid groups, providing different reactivity and applications.
Uniqueness
2,5,8,11-Tetraoxatetradecan-14-oic acid is unique due to its combination of multiple ether linkages and a terminal carboxylic acid group. This structure imparts distinct solubility, reactivity, and compatibility with various chemical and biological systems, making it a valuable compound in research and industrial applications.
属性
IUPAC Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-13-4-5-15-8-9-16-7-6-14-3-2-10(11)12/h2-9H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCJTXKSDDFJRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
